![molecular formula C8H7ClN2O2S B11879120 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one CAS No. 577691-71-5](/img/structure/B11879120.png)
7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a pyridothiazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of both chlorine and hydroxymethyl groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridothiazine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, with a thioamide under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction, using reagents such as formaldehyde and sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 7-Chloro-6-(carboxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one.
Reduction: 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one.
Substitution: 7-Amino-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one.
科学的研究の応用
Chemistry
In chemistry, 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the chlorine and hydroxymethyl groups may enhance the compound’s ability to bind to specific biological targets, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The chlorine and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzymes or receptors by forming strong interactions with their active sites, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one: Lacks the chlorine atom, which may result in different reactivity and biological activity.
7-Chloro-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one: Lacks the hydroxymethyl group, which may affect its solubility and interaction with biological targets.
7-Chloro-6-(methyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one: The methyl group instead of the hydroxymethyl group may alter its chemical and biological properties.
Uniqueness
The presence of both chlorine and hydroxymethyl groups in 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
577691-71-5 |
|---|---|
分子式 |
C8H7ClN2O2S |
分子量 |
230.67 g/mol |
IUPAC名 |
7-chloro-6-(hydroxymethyl)-4H-pyrido[3,2-b][1,4]thiazin-3-one |
InChI |
InChI=1S/C8H7ClN2O2S/c9-4-1-6-8(10-5(4)2-12)11-7(13)3-14-6/h1,12H,2-3H2,(H,10,11,13) |
InChIキー |
KNXYSRQZSMAUAC-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=NC(=C(C=C2S1)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dimethyl-5,8-dihydro-1H-naphtho[2,3-d]imidazole-4,9-diol](/img/structure/B11879041.png)

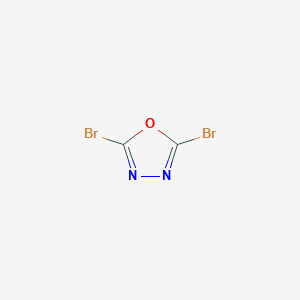
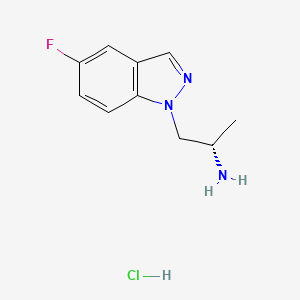

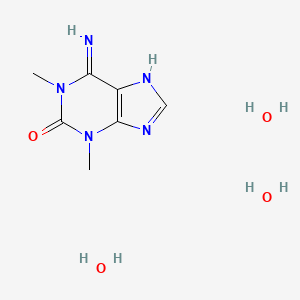
![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879077.png)
![2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11879086.png)
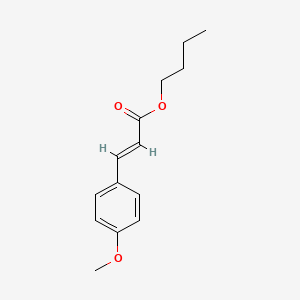


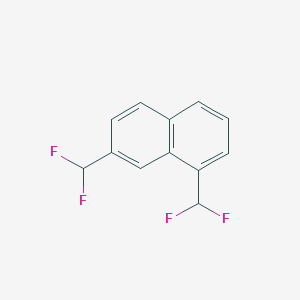
![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)
